molecular formula C13H10FNO2 B5360336 4-fluoro-N-(3-hydroxyphenyl)benzamide

4-fluoro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B5360336
M. Wt: 231.22 g/mol
InChI Key: XKFVVRXJSRTSKR-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffolds in Contemporary Drug Discovery and Development

The benzamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities. nanobioletters.com These compounds, derivatives of benzoic acid, are integral to the development of new pharmaceuticals due to their versatile chemical nature and ability to interact with a variety of biological targets. nanobioletters.comindexcopernicus.com

Benzamide derivatives are recognized for their roles as:

Enzyme Inhibitors: A significant area of research has focused on benzamides as inhibitors of key enzymes. For instance, they are prominent as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov PARP inhibitors are a major focus in oncology. Additionally, benzamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and are targets for cancer therapy. indexcopernicus.comnih.govnih.gov

Antimicrobial Agents: Various substituted benzamides have demonstrated significant antibacterial and antifungal properties, making them attractive candidates for addressing infectious diseases. nanobioletters.com

Central Nervous System (CNS) Agents: Heterocyclic benzamides have been successfully developed as antipsychotics, antiemetics, and gastric motility stimulants, demonstrating their ability to modulate targets within the central nervous system. indexcopernicus.com

Anti-inflammatory and Analgesic Agents: Certain synthetic benzamides have been reported to possess anti-inflammatory and analgesic effects. indexcopernicus.com

The broad utility of the benzamide scaffold stems from its ability to form key hydrogen bonds and participate in other non-covalent interactions within protein binding sites, anchoring molecules to their targets and enabling the development of potent and selective drugs. nanobioletters.com

Rationale for Investigating 4-Fluoro-N-(3-hydroxyphenyl)benzamide and its Structural Analogues

The rationale for the specific investigation of this compound can be understood by examining its immediate, non-fluorinated analogue, N-(3-hydroxyphenyl)benzamide . Research into this parent compound provides a clear basis for the exploration of its fluorinated derivatives.

N-(3-hydroxyphenyl)benzamide has been synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. indexcopernicus.com The structure was confirmed using spectroscopic methods, including EIMS and ¹H-NMR. indexcopernicus.com This parent molecule and its O-alkylated derivatives have been subjected to biological screening against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase, revealing potential inhibitory activity. indexcopernicus.comresearchgate.net

The investigation of N-(3-hydroxyphenyl)benzamide and its derivatives has shown that this scaffold can serve as a platform for developing enzyme inhibitors. The table below summarizes the reported enzyme inhibition data for N-(3-hydroxyphenyl)benzamide and some of its derivatives. researchgate.net

Enzyme Inhibition Activity of N-(3-hydroxyphenyl)benzamide Analogues

Compound Derivative Type Target Enzyme IC₅₀ (µM)
N-(3-hydroxyphenyl)benzamide Parent Compound Butyrylcholinesterase 27.4 ± 0.01
N-(3-methoxyphenyl)benzamide O-methylated Acetylcholinesterase 31.2 ± 0.01
N-(3-ethoxyphenyl)benzamide O-ethylated Butyrylcholinesterase 41.6 ± 0.01

IC₅₀ represents the concentration required for 50% inhibition of the enzyme. Data sourced from a study on N-(3-hydroxyphenyl)benzamide and its derivatives. researchgate.net

The introduction of a fluorine atom at the 4-position of the benzoyl ring to create This compound is a logical step in medicinal chemistry. This modification is intended to modulate the compound's physicochemical and pharmacological properties in several ways:

Electronic Effects: The high electronegativity of the fluorine atom can alter the electron distribution of the benzoyl ring, potentially influencing the molecule's binding affinity to target proteins.

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, potentially increasing the compound's biological half-life.

Binding Interactions: A fluorine atom can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in an enzyme's active site, which could enhance potency and selectivity.

Therefore, the rationale for investigating this compound is based on the established biological activity of its parent structure and the known benefits of fluorine incorporation in drug design.

Historical Context and Significance of Related Fluorinated and Hydroxylated Benzamide Derivatives in Chemical Biology

The structural features of this compound—specifically, the fluorine and hydroxyl substitutions—have a rich history in the development of biologically active compounds.

Fluorinated Benzamides: The strategic incorporation of fluorine into drug candidates has been a cornerstone of medicinal chemistry for decades. Fluorine's unique properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of benzamides, fluorination has been historically significant. For example, fluorinated benzamide neuroleptics have been synthesized and evaluated for their potential in psychiatric medicine. nih.gov Furthermore, the introduction of the fluorine-18 (B77423) isotope ([¹⁸F]) into benzamide structures has been crucial for developing radiotracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of biological processes and drug targets in vivo. acs.org

Hydroxylated Benzamides: The hydroxyl (-OH) group is another functionally significant substituent. The phenolic hydroxyl group, as seen in the 3-hydroxyphenyl moiety, is a key hydrogen bond donor and acceptor. This ability to form strong interactions is critical for binding to biological targets. A prominent example is the role of hydroxylated benzamides as Histone Deacetylase (HDAC) inhibitors. indexcopernicus.comnih.gov The hydroxyl group often acts as a crucial part of the zinc-binding group in these inhibitors, chelating the zinc ion in the enzyme's active site and thereby inhibiting its function. nih.gov The position of the hydroxyl group on the phenyl ring is often critical for activity, influencing the molecule's orientation within the binding pocket. acs.org

The combination of these two historically significant functional groups in a single benzamide scaffold, as in this compound, represents a deliberate design strategy to merge the beneficial properties of both fluorination and hydroxylation to create novel compounds with potentially enhanced therapeutic or biological research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFVVRXJSRTSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro N 3 Hydroxyphenyl Benzamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors for the 4-Fluoro-N-(3-hydroxyphenyl)benzamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This bond is formed between a derivative of 4-fluorobenzoic acid and 3-aminophenol (B1664112). This approach identifies these two compounds as the primary precursors for the synthesis of the this compound scaffold.

The key precursors are therefore:

4-Fluorobenzoic acid: This commercially available starting material provides the fluorinated benzoyl moiety of the target molecule.

3-Aminophenol: This precursor supplies the N-(3-hydroxyphenyl) portion of the final compound.

This straightforward retrosynthetic route forms the basis for most synthetic approaches to this class of compounds.

Classical and Modern Condensation and Amidation Reactions for Benzamide (B126) Formation

The formation of the amide bond is a critical step in the synthesis of this compound. A variety of classical and modern amidation reactions can be employed to achieve this transformation, generally involving the coupling of a 4-fluorobenzoic acid derivative with 3-aminophenol.

Coupling Reactions Involving 4-Fluorobenzoic Acid Derivatives and 3-Aminophenol

Direct amide formation from a carboxylic acid and an amine is possible but often requires high temperatures, which can be detrimental to sensitive functional groups. luxembourg-bio.com Therefore, the carboxylic acid is typically activated to facilitate the reaction under milder conditions. A plethora of coupling reagents have been developed for this purpose. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP and HBTU), and uronium/aminium salts (like HBTU and HATU). luxembourg-bio.com The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com

In the context of synthesizing this compound, the reaction would involve combining 4-fluorobenzoic acid and 3-aminophenol in a suitable solvent with the chosen coupling reagent and a base. The chemoselectivity of this reaction is important, as 3-aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation. quora.com

Utilization of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

An alternative to using coupling reagents is the pre-activation of the carboxylic acid. This typically involves converting 4-fluorobenzoic acid into a more reactive derivative, such as an acid chloride or an ester.

Acid Chlorides: The reaction of 4-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, yields 4-fluorobenzoyl chloride. researchgate.net This highly electrophilic acid chloride can then react directly with 3-aminophenol to form the desired amide. acs.orgnih.gov This method is often efficient and high-yielding. For example, N-(3-hydroxyphenyl)benzamide has been synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. acs.orgnih.gov A similar approach can be applied using 4-fluorobenzoyl chloride.

Esters: Activated esters of 4-fluorobenzoic acid can also be used as acylating agents. While less reactive than acid chlorides, they offer advantages in terms of stability and handling. The esterification can be achieved using various methods, and the resulting ester can then be reacted with 3-aminophenol, often requiring heat or catalysis to drive the amidation.

Strategies for Introducing and Modifying the Fluorine Substituent on the Benzoyl Moiety

The fluorine atom on the benzoyl ring plays a crucial role in modulating the electronic properties of the molecule. tandfonline.com Its introduction and potential modification are key synthetic considerations.

The most common method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction. google.comnih.gov This involves the diazotization of an aniline, such as 4-aminobenzoic acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. google.comnih.gov 4-Fluorobenzoic acid is commercially available, often synthesized via this route. google.com Other methods for introducing fluorine include nucleophilic aromatic substitution (SNAr) on activated aromatic rings or using modern electrophilic fluorinating agents. dtic.mil

Modification of the fluorine substituent on the pre-formed benzoyl moiety is less common due to the high strength of the carbon-fluorine bond. However, in certain activated systems, nucleophilic aromatic substitution of fluoride (B91410) can be achieved.

Approaches for Derivatization of the Hydroxyl Group on the Phenyl Ring (e.g., Etherification, Esterification)

The phenolic hydroxyl group on the N-phenyl ring provides a convenient handle for further derivatization, allowing for the synthesis of a wide range of analogues with modified properties. The most common derivatizations are etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which is then reacted with an alkyl halide. For instance, N-(3-hydroxyphenyl)benzamide has been O-alkylated using various alkyl halides in the presence of sodium ethoxide to yield a series of 3-O-derivatives. acs.orgnih.govresearchgate.net

Esterification: The phenolic hydroxyl group can also be acylated to form esters. This can be achieved by reacting the N-(3-hydroxyphenyl)benzamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The chemoselective esterification of phenolic hydroxyl groups in the presence of other functionalities can be achieved using specific catalysts or reaction conditions. google.comresearchgate.net For example, enzymatic catalysis can provide a high degree of selectivity for the esterification of phenolic compounds. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Approaches for Analogues

The synthesis of analogues of this compound often requires careful control of selectivity, particularly when introducing multiple substituents or creating chiral centers.

Chemoselectivity: As previously mentioned, the acylation of 3-aminophenol presents a challenge of chemoselectivity between the amino and hydroxyl groups. The greater nucleophilicity of the amine generally directs the reaction towards N-acylation. quora.com However, the reaction conditions can be tuned to favor one product over the other. For instance, enzymatic acylation has been shown to be highly chemoselective for the N-acetylation of 2-aminophenol. acs.org

Regioselectivity: When using substituted aminophenols or benzoic acids, the regioselectivity of the coupling reaction becomes important. For example, in the palladium-catalyzed aminocarbonylation of styrenes with aminophenols, the regioselectivity (linear vs. branched amide) can be controlled by the choice of ligand. acs.orgnih.gov Such principles can be applied to control the regiochemical outcome of the synthesis of more complex analogues.

Stereoselectivity: For analogues containing stereocenters, stereoselective synthesis is crucial. This can be achieved by using chiral starting materials, employing chiral catalysts or auxiliaries, or through resolution of racemic mixtures. For example, the synthesis of fluorinated benzamide neuroleptics has been reported with control of stereochemistry at a pyrrolidinyl moiety. orgsyn.org

Advanced Synthetic Techniques and Green Chemistry Considerations in Benzamide Synthesis

The imperative to develop efficient, sustainable, and environmentally benign chemical processes has driven significant innovation in the synthesis of benzamides, including this compound and its analogues. Advanced methodologies such as microwave-assisted synthesis and novel catalytic systems are at the forefront of these efforts, offering substantial improvements over traditional synthetic routes. These techniques not only accelerate reaction times and improve yields but also align with the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of amide bonds. rasayanjournal.co.in Unlike conventional heating which relies on conduction and convection, microwave irradiation provides rapid and uniform heating of the reaction mixture. rasayanjournal.co.in This can lead to dramatically reduced reaction times, often from hours to minutes, and improved product yields. rasayanjournal.co.inresearchgate.net

The direct amidation of carboxylic acids and amines, a historically challenging transformation often requiring harsh reagents, can be efficiently achieved under microwave irradiation. morressier.comnih.gov For the synthesis of a compound like this compound, this would involve the direct coupling of 4-fluorobenzoic acid and 3-aminophenol. Research on analogous reactions has demonstrated the feasibility of this approach. For instance, a method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor has been reported. nih.govnih.gov This highly efficient, rapid, and solvent-free protocol represents a significant advancement in green amide bond formation. nih.govnih.gov

Another microwave-assisted approach involves the ring-opening of oxazolones. While conventional heating may be ineffective for less reactive oxazolones, microwave-assisted reactions can proceed smoothly, providing good yields of benzamides in a significantly shorter timeframe. researchgate.net

The benefits of microwave-assisted synthesis in the context of benzamide production are summarized in the table below, based on findings from various studies.

Table 1: Comparison of Conventional and Microwave-Assisted Benzamide Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis Source(s)
Reaction Time Often several hours Minutes to a few hours rasayanjournal.co.inresearchgate.net
Energy Efficiency Lower Higher, due to direct heating nih.gov
Yields Variable, can be lower Often higher researchgate.net
Solvent Use Often requires solvents Can be performed solvent-free morressier.comnih.gov

| Side Reactions | More prevalent | Reduced due to shorter times | rasayanjournal.co.in |

Catalysis in Benzamide Synthesis

The development of novel catalytic systems is another cornerstone of modern synthetic chemistry, offering pathways to amides under milder conditions and with greater efficiency.

Nickel-Catalyzed Synthesis: Nickel catalysis has been successfully employed for the asymmetric synthesis of α-arylbenzamides. uzh.chnih.gov One reported method involves the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. uzh.chnih.gov Using a chiral bisimidazoline (BIm) ligand, this technique allows for the regioselective introduction of aryl groups to an olefin, creating a new stereocenter. uzh.chnih.gov This approach proceeds under mild, neutral conditions, providing access to pharmacologically relevant motifs. uzh.chnih.gov While this specific example focuses on α-arylation, the development of nickel catalysts for C-N bond formation is a burgeoning field with potential applications in the direct amidation of aryl halides with amines.

Cobalt-Catalyzed Synthesis: Cobalt nanoparticles have proven to be effective catalysts for the N-alkylation of amides with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" strategy is highly atom-economical. nih.govrsc.org The process typically involves the initial dehydrogenation of an alcohol to an aldehyde, condensation with the amide to form an N-acylimine intermediate, and subsequent hydrogenation of this intermediate by the metal-hydride species formed in the first step. nih.gov Research has demonstrated the utility of highly dispersed cobalt nanoparticles on a carbon support for the N-alkylation of a broad range of benzamides with various alcohols, showcasing good functional group tolerance and catalyst reusability. nih.gov

Other Catalytic and Green Approaches: The quest for greener synthetic routes has also led to the exploration of other catalytic systems and reaction media. For instance, the direct condensation of benzoic acids and amines has been achieved using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net This method boasts short reaction times, a simple procedure, and high yields in an eco-friendly process. researchgate.net

Furthermore, solvent-free approaches that utilize enol esters as acylating agents for anilines and other amines have been developed. tandfonline.comtandfonline.com These reactions can proceed at room temperature without the need for an activation agent, and the desired benzamide products are often easily isolated by crystallization. tandfonline.comtandfonline.com The selection of environmentally benign solvents is also a critical aspect of green chemistry, with studies focusing on identifying greener solvent alternatives for the synthesis and crystallization of benzamides. mdpi.com

The following table summarizes key findings from research on catalytic and green synthetic methods for benzamides.

Table 2: Research Findings in Advanced Benzamide Synthesis

Technique Catalyst/Reagent Key Findings Source(s)
Microwave-Assisted Direct Amidation Ceric Ammonium Nitrate (CAN) Rapid, solvent-free, high yields. nih.govnih.gov
Microwave-Assisted Ring Opening N/A Reduced reaction time and good yields for less reactive substrates. researchgate.net
Asymmetric Hydroarylation Nickel/Chiral BIm Ligand Enantioenriched α-arylbenzamides under mild conditions. uzh.chnih.gov
N-Alkylation Cobalt Nanoparticles Efficient N-alkylation of amides with alcohols; reusable catalyst. nih.gov
Ultrasonic-Assisted Condensation Diatomite earth@IL/ZrCl4 Rapid, high-yielding, and eco-friendly process. researchgate.net

| Solvent-Free Acylation | Vinyl Benzoate | Clean and ecocompatible N-benzoylation at room temperature. | tandfonline.comtandfonline.com |

These advanced techniques and green chemistry considerations are pivotal in modernizing the synthesis of this compound and its analogues, paving the way for more sustainable and efficient production of these valuable compounds.

Preclinical Pharmacological Investigations of 4 Fluoro N 3 Hydroxyphenyl Benzamide

Biological Target Identification and Validation Studies

The initial stages of drug discovery often involve broad screening against a panel of known biological targets to identify potential therapeutic applications. Based on the activities of analogous compounds, the following areas represent plausible avenues of investigation for 4-fluoro-N-(3-hydroxyphenyl)benzamide.

Enzymatic Target Profiling and Inhibitory Activity Assessment

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. The potential for this compound to inhibit key enzymes is explored through the activities of related compounds.

Succinate Dehydrogenase (SDH): SDH inhibitors are a significant class of fungicides in agriculture. Many commercial SDHIs feature a carboxamide moiety. For instance, a series of N-(alkoxy)diphenyl ether carboxamide derivatives have been designed and synthesized as novel SDHI fungicides. These compounds act on the SDHB subunit, blocking electron transfer. While direct testing of this compound as an SDHI has not been reported, its core structure suggests that it could be investigated for such activity.

Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors are used to treat various conditions, including glaucoma and epilepsy. Certain benzamide derivatives have been identified as pharmacologically active CAIs. For example, N-substituted and unsubstituted 4-chlorobenzene- and 4-nitrobenzenesulfonamides have been studied for their CA inhibitory effects. The investigation of this compound against various CA isoforms could reveal potential inhibitory activity.

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. A number of these inhibitors incorporate a benzamide structure. For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were synthesized and found to have inhibitory activity against HDACs, with some showing IC50 values in the micromolar range. One such derivative, 5j, demonstrated better inhibition of HDAC1 and HDAC8 than the known inhibitor SAHA. Given these findings, this compound could be a candidate for screening as an HDAC inhibitor.

TYK2 Kinase: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune diseases. Selective TYK2 inhibitors are of significant therapeutic interest. Deucravacitinib, an allosteric TYK2 inhibitor, features a carboxamide group in its structure. This suggests that the benzamide scaffold of this compound might be a starting point for designing novel TYK2 inhibitors.

Receptor Binding Characterization and Antagonist/Agonist Activity

The N-(3-hydroxyphenyl) moiety is a key pharmacophore in ligands for several receptor systems, particularly opioid receptors.

Opioid Receptors: The N-(3-hydroxyphenyl) group is a well-established component of many opioid receptor ligands. Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines has identified them as a class of opioid receptor antagonists. Further studies on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues led to the discovery of potent and selective kappa opioid receptor antagonists. For instance, compound 11e (N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazine-1-yl]methyl}-2-methylpropyl]-4-(3-methylphenoxy)benzamide) and 12b (N-{(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl}-3-methyl-4-(3-methylphenoxy)benzamide) exhibited high potency and selectivity as kappa opioid receptor antagonists with Ke values of 0.17 and 0.16 nM, respectively. This suggests that this compound could be evaluated for its binding affinity and functional activity at mu, delta, and kappa opioid receptors.

Serotonin (B10506) Receptors: While direct evidence is lacking for this compound, the broader benzamide class includes compounds with activity at serotonin receptors. Further investigation would be required to determine if this specific compound interacts with any serotonin receptor subtypes.

Investigation of Protein-Ligand Interactions through Affinity-Based Techniques

Affinity-based techniques are crucial for identifying the protein targets of small molecules. In the context of related benzamide derivatives, studies have explored their interactions with various proteins. For example, novel benzamide-type derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. These efforts led to the discovery of conformationally locked benzamide derivatives that replicate the interactions of the natural CRBN degron. The introduction of fluorine into benzamide structures has been shown to increase binding affinity in some cases. Affinity-based protein profiling using probes derived from a compound's core structure can identify both expected and unexpected protein interactions.

Elucidation of Mechanism of Action at Cellular and Molecular Levels

Understanding how a compound exerts its effects at the cellular and molecular level is fundamental to its development as a therapeutic agent.

Cellular Pathway Modulation Studies

Based on the activities of related compounds, this compound could potentially modulate key cellular pathways such as apoptosis and the cell cycle.

Apoptosis Induction: Several benzamide derivatives have been shown to induce apoptosis in cancer cells. For instance, the HDAC inhibitor 5j , a thiophene-substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, was found to induce eventual apoptosis in MDA-MB-231 breast cancer cells. Another study showed that 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) treatment caused an increase in apoptotic cell death induced by paclitaxel (B517696) or vincristine (B1662923) in multidrug-resistant cancer cells.

Cell Cycle Arrest: The ability to arrest the cell cycle is a hallmark of many anti-cancer drugs. The HPPB derivative 5j was also shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 cells. Other HPPB derivatives have been found to potently induce cell-cycle arrest at the G2 phase. Additionally, the poly(ADP-ribose) polymerase (Parp) inhibitor 3-aminobenzamide (B1265367) has been shown to suppress G1 arrest after gamma-irradiation in certain cell lines. These findings suggest that this compound could be investigated for its effects on cell cycle progression in various cell types.

Molecular Interaction Analysis

The specific interactions between a ligand and its protein target determine its binding affinity and selectivity. The molecular structure of this compound allows for several types of non-covalent interactions.

Hydrogen Bonding: The amide and hydroxyl groups in this compound are capable of forming hydrogen bonds, which are critical for protein-ligand recognition. In a study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, hydrogen bonding was observed between the hydroxyl group of the ligand and amino acid residues of the target protein. The amide N-H can also act as a hydrogen bond donor. The fluorine atom, while a weak hydrogen bond acceptor, can also participate in such interactions.

π-π Interactions: The two aromatic rings in this compound provide platforms for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The introduction of fluorine can polarize the π-system of the benzene (B151609) ring, potentially enhancing these interactions through what are known as phenyl-perfluorophenyl polar−π interactions. Such interactions are important in both natural and artificial supramolecular systems.

Investigation of Proton Shuttling Mechanisms

No studies were found investigating the potential proton shuttling mechanisms of this compound in relation to any biological targets.

In Vitro Biological Efficacy and Selectivity Profiling

There is no available data on the in vitro biological efficacy or selectivity of this compound.

Quantitative Enzyme Inhibition Kinetics and Potency Determinations (e.g., IC50, Ki values)

No publications were identified that report IC50 or Ki values for this compound against any enzymatic targets. While research exists on the enzyme inhibition of related benzamides, this data is not applicable to the specified compound. indexcopernicus.com

Cell-Based Functional Assays and Phenotypic Screens (e.g., Cytotoxicity against Cancer Cell Lines, Antimicrobial Growth Inhibition)

No studies detailing the effects of this compound in cell-based functional assays, such as cytotoxicity screens against cancer cell lines or antimicrobial growth inhibition assays, were found in the public domain. Research on other fluorinated or hydroxylated benzamides exists but does not provide information on this specific molecule. nih.govnih.govnih.gov

Selectivity Assessment Against Related Biological Targets and Off-Targets

Without primary efficacy data, no information regarding the selectivity profile of this compound is available.

In Vivo Pharmacological Efficacy in Relevant Disease Models

No in vivo studies have been published that evaluate the pharmacological efficacy of this compound.

Efficacy Evaluation in Animal Models of Disease (e.g., Infection Models, Tumor Xenograft Models)

There is no available data from animal models of disease, such as infection or tumor xenograft models, to assess the in vivo efficacy of this compound.

Pharmacodynamic Biomarker Evaluation and Pathway Modulation in Animal Studies

Following extensive and targeted searches for preclinical data on this compound, no specific information regarding its pharmacodynamic biomarker evaluation or pathway modulation in animal studies could be located in the available scientific literature.

Research on structurally related benzamide derivatives has been conducted, exploring their effects on various biological pathways. For instance, studies on other N-(hydroxyphenyl)benzamide derivatives have investigated their potential as inhibitors of enzymes such as cholinesterases and lipoxygenase. Similarly, other fluorinated benzamide compounds have been evaluated for activities like histone deacetylase inhibition.

However, detailed in vivo studies in animal models that would delineate the specific biomarkers modulated by this compound, or the signaling pathways it affects, are not present in the public domain. Consequently, data tables and detailed research findings for this specific subsection cannot be provided.

Structure Activity Relationship Sar Studies of 4 Fluoro N 3 Hydroxyphenyl Benzamide Derivatives

Rational Design Principles for Systematic Structural Modification

The development of N-(3-hydroxyphenyl)benzamide derivatives as InhA inhibitors is heavily guided by rational, structure-based design principles. nih.govnih.gov A key strategy involves using the known binding modes of other InhA inhibitors to inform the design of new scaffolds. nih.gov For instance, the binding interactions of 4-hydroxy-2-pyridone inhibitors with the InhA-NADH complex have served as a blueprint for designing m-amidophenol derivatives. This design process is inspired by key interactions observed in co-crystal structures, which include hydrogen bonding, π-stacking with the NADH cofactor, and hydrophobic interactions within the binding pocket. nih.govnih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are integral to this process. nih.govnih.gov These techniques allow for the virtual screening of compound libraries and the prediction of binding affinities and conformations. nih.govnih.gov By modeling the enzyme-inhibitor complexes, researchers can predict how modifications to the lead structure will affect its interaction with key amino acid residues like Tyrosine-158 (Tyr158) and Phenylalanine-149 (Phe149), as well as the NADH cofactor, which are critical for potent inhibition. mdpi.comnih.govnih.gov This in silico approach enables a more focused and efficient synthetic effort, prioritizing compounds with the highest predicted potency and most favorable pharmacokinetic profiles. nih.gov

Impact of Fluorine Substitution Position and Other Halogenations on Biological Activity and Selectivity

In studies of N-phenylbenzamide analogs targeting other biological systems, the replacement of a more strongly electron-withdrawing trifluoromethyl (CF3) group with a single fluorine atom was found to decrease activity, suggesting that a strong electron-withdrawing effect on the benzoyl ring can be crucial for potency in some contexts. nih.gov Conversely, in another series of InhA inhibitors, substituting a chlorine atom with fluorine led to a slight improvement in potency, highlighting the nuanced and context-dependent role of halogen substitution. nih.gov Docking studies have suggested that halogen atoms can participate in favorable interactions, such as halogen bonds, with the target protein. nih.gov The precise positioning of the fluorine on the benzoyl ring of 4-fluoro-N-(3-hydroxyphenyl)benzamide is therefore a key variable, influencing the electronic character of the carbonyl group and its ability to interact with the InhA active site.

Role of the Hydroxyl Group on the 3-Hydroxyphenyl Moiety in Ligand-Target Recognition and Activity

The hydroxyl group on the 3-hydroxyphenyl ring is a cornerstone of the pharmacophore, playing an essential role in anchoring the inhibitor to the InhA active site. nih.govnih.gov Co-crystal structures of related inhibitors reveal that this phenolic hydroxyl group forms critical hydrogen bonds with the side chain of Tyr158 and the 2'-hydroxyl group of the NADH ribose. mdpi.comnih.gov These interactions are fundamental for high-affinity binding and potent enzyme inhibition. orientjchem.org

The importance of this hydroxyl group is demonstrated by SAR studies where its modification or replacement leads to significant changes in activity. The design of m-amidophenol derivatives was predicated on maintaining this key hydrogen-bonding interaction. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a feature that is difficult to replicate with other substituents, making its presence and position at the meta-position of the N-phenyl ring a defining feature for this class of InhA inhibitors. nih.gov

Modifications to the Benzamide (B126) Core: Effects of Substituents on Amide Linker and Phenyl Ring Positions

Modifications to the benzamide core, encompassing the central amide linker and the non-N-phenyl ring, are crucial for optimizing inhibitor potency and physicochemical properties. The amide bond itself is a key structural element, with its carbonyl oxygen often forming a hydrogen bond with the Tyr158 residue in the InhA binding site. orientjchem.org Studies on related scaffolds have shown that the orientation of the amide bond can sometimes be reversed without a complete loss of activity, suggesting some structural flexibility is tolerated. nih.gov

Substituents on the benzoyl phenyl ring significantly modulate activity. For instance, placing electron-withdrawing groups at the para-position of this ring has been shown to be beneficial for potency in some N-phenylbenzamide series. nih.gov The following table shows SAR data for a series of m-amidophenol derivatives, illustrating how changes to the benzoyl ring (Ring A) affect antitubercular activity. nih.gov

CompoundRing A Substituent (R¹)Ring B Substituent (R²)MIC (μg/mL) vs. Mtb H37Ra
6a4-HH>20
6b4-FH5
6c4-ClH2.5
6d4-BrH2.5
6e3-FH5
6f3-ClH2.5
6g3,4-di-ClH0.625

Exploration of the N-Phenyl Moiety: Substitution Patterns and Bioisosteric Replacements

The N-phenyl moiety, which contains the critical 3-hydroxyl group, is a major focus for SAR exploration. Introducing additional substituents can enhance hydrophobic interactions within the InhA binding pocket and improve properties like ligand efficiency. nih.govnih.gov For example, adding small alkyl or benzyl (B1604629) groups to this ring has been explored to probe for additional binding interactions. nih.gov

The table below, continuing the data from the m-amidophenol series, demonstrates the effect of adding substituents to the N-(3-hydroxyphenyl) ring (Ring B). nih.gov

CompoundRing A Substituent (R¹)Ring B Substituent (R²)MIC (μg/mL) vs. Mtb H37Ra
7a4-H5-benzyl1.25
7b4-F5-benzyl1.25
7c4-Cl5-benzyl1.25
7j4-Cl5-(4-fluorobenzyl)1.25
7k4-Cl5-(4-chlorobenzyl)0.625

Furthermore, bioisosteric replacement of the entire phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties and explore novel chemical space. nih.govopenaccessjournals.com A bioisostere is a functional group or molecule with similar physical or chemical properties that produce broadly similar biological effects. drughunter.com Replacing the phenyl ring with heterocycles (like pyridine) or non-classical, saturated scaffolds (like bicyclo[1.1.1]pentane or cubane) can improve properties such as solubility while maintaining the necessary geometry for binding. orientjchem.orgnih.gov For instance, in some inhibitor series, replacing a phenyl ring with a six-membered heterocyclic ring is tolerated, whereas five-membered rings are not.

Conformational Analysis and Identification of Bioactive Conformations Contributing to SAR

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation upon binding to InhA. nih.gov Conformational analysis, primarily through computational modeling and X-ray crystallography, is used to identify the specific "bioactive conformation" responsible for inhibition. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 4 Fluoro N 3 Hydroxyphenyl Benzamide

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This technique is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design.

In simulations involving benzamide (B126) derivatives, docking studies reveal key interactions that stabilize the ligand-protein complex. For instance, studies on benzamide-type ligands binding to the cereblon (CRBN) E3 ligase, a popular target in drug discovery, show that the benzamide core can form critical hydrogen bonds. acs.org The amide N-H group and the carbonyl oxygen are often involved in hydrogen bonding with amino acid residues in the protein's binding pocket. acs.orgresearchgate.net In the case of 4-fluoro-N-(3-hydroxyphenyl)benzamide, the hydroxyl (-OH) group on the phenyl ring and the amide group are expected to be primary sites for forming hydrogen bonds. The fluorine atom, while electronegative, can modulate the electronic properties of the ring and may participate in favorable interactions, such as C-F···H-N hydrogen bonds or other electrostatic interactions. acs.orgnih.gov

The binding affinity, often expressed as a docking score or predicted inhibitory constant (Ki), is calculated based on the intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the protein. Fluorinated benzamide derivatives have shown the ability to bind with high affinity to various protein targets. acs.orgnih.gov The docking of this compound into a hypothetical receptor active site would likely involve the fluorophenyl group and the hydroxyphenyl group fitting into specific hydrophobic pockets, while the central amide linkage orients itself to maximize hydrogen bonding.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group of LigandType of InteractionPotential Protein Residue Partner
Amide N-HHydrogen Bond DonorAspartate, Glutamate, Serine (side chain O)
Amide C=OHydrogen Bond AcceptorArginine, Lysine, Serine (side chain H)
Phenolic -OHHydrogen Bond Donor/AcceptorHistidine, Asparagine, Glutamine
Fluorine AtomHalogen Bond / ElectrostaticBackbone N-H, Polar Residues
Phenyl RingsHydrophobic (π-π stacking)Phenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.govscirp.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A QSAR study begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume, shape indices). nih.govresearchgate.net For this compound, key descriptors would include:

Hydrophobicity (logP): The fluorine atom and two phenyl rings contribute to its lipophilicity.

Molecular Refractivity (MR): Relates to the volume and polarizability of the molecule.

Topological Indices: Numerical values that describe the molecular topology.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model. scirp.orgmdpi.com For example, a QSAR study on a series of nicotinamide (B372718) derivatives found that their inhibitory activity was dependent on the hydrophobicity (π) and the shape (B(iv)) of substituents on the phenyl ring. nih.gov A hypothetical QSAR model for a series including this compound might take the form of an equation like:

Biological Activity (e.g., pIC50) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Surface Area)

Such models allow researchers to screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties, Conformational Analysis, and Vibrational Spectra Correlation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the molecular structure and electronic properties of a compound. nih.gov These methods are used to optimize the molecular geometry, calculate electronic properties like HOMO-LUMO energy gaps, and predict vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra. esisresearch.orgresearchgate.net

For a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign vibrational modes. esisresearch.orgresearchgate.net Similar calculations for this compound would allow for a detailed analysis of its infrared and Raman spectra. The calculations can predict the vibrational frequencies for key functional groups, such as the N-H stretch, C=O stretch, O-H stretch, and C-F stretch. For instance, the N-H stretching vibration is typically observed around 3300-3500 cm⁻¹, but this can be red-shifted due to intramolecular hydrogen bonding. esisresearch.org

The electronic properties derived from DFT are also critical. The HOMO and LUMO energies are important for understanding the molecule's reactivity and charge transfer capabilities. nih.gov The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The Molecular Electrostatic Potential (MEP) map, another output of DFT, visualizes the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Predicted Vibrational Frequencies (DFT) and Expected Experimental Correlation for Key Functional Groups

Vibrational ModePredicted Wavenumber (cm⁻¹) (DFT - Scaled)Expected Experimental Region (cm⁻¹)
O-H Stretch~35003550 - 3200 (Broad)
N-H Stretch~34003500 - 3300
Aromatic C-H Stretch~31003100 - 3000
C=O Stretch (Amide I)~16501680 - 1630
N-H Bend (Amide II)~15401570 - 1515
Aromatic C=C Stretch~1600, ~14801600 - 1450
C-O Stretch (Phenol)~12401260 - 1180
C-F Stretch~12301270 - 1100

Note: Predicted values are estimations based on DFT studies of similar fluorinated benzamide structures. esisresearch.orgresearchgate.netesisresearch.org

In Silico Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities. jonuns.comjonuns.com

Various computational models and software are used to predict ADMET properties based on the molecule's structure. For this compound, these predictions would assess its drug-likeness according to established rules like Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it has a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. jonuns.com

Other key predicted properties include:

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions, as these enzymes are key to drug metabolism.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. jonuns.com

Table 3: Hypothetical In Silico ADMET Profile for this compound

PropertyPredicted Value/ClassificationSignificance
Molecular Weight~231.2 g/mol Compliant with Lipinski's rules (<500)
logP~2.4Optimal for permeability (Compliant with Lipinski's rules <5)
Hydrogen Bond Donors2Compliant with Lipinski's rules (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's rules (<10)
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PermeationLikely to be a non-penetrantLow potential for CNS side effects
CYP2D6 InhibitionPotential InhibitorPossible drug-drug interactions
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: These values are illustrative, based on typical predictions for similar small molecules. jonuns.comnih.govnih.gov

Molecular Dynamics Simulations for Assessing Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

An MD simulation would begin with the docked pose of this compound in its target protein. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to simulate their movements.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand indicates that it remains in its initial binding pose without significant deviation. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues reveals which parts of the protein are flexible or rigid upon ligand binding. High fluctuation in binding site residues could indicate an unstable interaction. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding stability.

By observing the dynamic behavior of the this compound-protein complex, researchers can gain greater confidence in the predicted binding mode and affinity, helping to validate its potential as a targeted inhibitor.

Chemical Biology Applications and Probe Development of 4 Fluoro N 3 Hydroxyphenyl Benzamide

Design and Synthesis of Fluorescent or Affinity Probes Based on the Benzamide (B126) Scaffold

The development of fluorescent and affinity probes from the 4-fluoro-N-(3-hydroxyphenyl)benzamide scaffold is a strategic endeavor that leverages its inherent properties to create tools for visualizing and isolating biological targets. The design of such probes often involves the strategic incorporation of reporter groups, such as fluorophores or affinity tags, and photoreactive moieties for covalent labeling.

Fluorescent Probes: The synthesis of fluorescent probes based on the benzamide core can be achieved by conjugating a fluorophore to the scaffold. The hydroxyl group on the phenyl ring of this compound offers a convenient attachment point for various fluorescent dyes through an ether or ester linkage. Common fluorophores that can be employed include coumarins, rhodamines, and naphthalimides, each offering distinct photophysical properties. nih.govmdpi.com For instance, an aminomethylcoumarin (AMC) could be attached to impart fluorescence that can be modulated by enzymatic activity. nih.gov The choice of fluorophore is critical and depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and sensitivity to the local environment.

Affinity Probes: Affinity-based probes are designed to selectively bind to a target protein, enabling its purification and identification. The benzamide scaffold itself can serve as the recognition element for various protein targets. To create an affinity probe, a linker arm is typically attached to the scaffold, terminating in a high-affinity tag such as biotin. The point of attachment on the this compound molecule is crucial to avoid disrupting the binding interactions with the target protein. The hydroxyl group provides a versatile handle for the introduction of such linkers.

Photoaffinity Probes: For covalent and irreversible labeling of target proteins, photoaffinity probes can be developed. These probes incorporate a photoreactive group, such as an azide (B81097) or a benzophenone, which upon photolysis forms a highly reactive species that covalently crosslinks to the target protein. nih.gov The design of photoreactive benzamide probes has been successfully applied in the study of histone deacetylases (HDACs), where aryl and alkyl azido (B1232118) groups were incorporated into the benzamide scaffold to facilitate photocrosslinking and attachment of a reporter tag. nih.gov

The synthesis of these probes often involves multi-step organic reactions. The core this compound can be synthesized through the condensation of 4-fluorobenzoyl chloride with 3-aminophenol (B1664112). researchgate.net Subsequent modifications can then be made to introduce the desired functional groups for fluorescence, affinity, or photoreactivity.

Applications in Target Validation and Elucidation of Biological Pathways

Chemical probes derived from the this compound scaffold have significant potential in the validation of drug targets and the dissection of complex biological pathways. By providing a means to selectively interact with and report on the status of a specific protein, these tools can offer critical insights into its function and regulation.

Target Validation: A key challenge in drug discovery is confirming that the engagement of a specific protein by a small molecule is responsible for the observed biological effect. Affinity probes based on the benzamide scaffold can be used in pulldown experiments coupled with mass spectrometry to identify the protein targets of a bioactive compound. For example, if a derivative of this compound shows a particular cellular effect, an affinity probe version of the molecule can be used to isolate its binding partners from cell lysates, thereby validating the on-target activity. Benzamide-based probes have been instrumental in identifying and validating targets such as Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.gov Fluorination of the benzamide scaffold, a feature present in this compound, has been shown to enhance binding affinity to CRBN. nih.gov

Elucidation of Biological Pathways: Fluorescent probes are invaluable for tracking the localization and dynamics of proteins within living cells. A fluorescently labeled this compound derivative that targets a specific enzyme, for instance, can be used to visualize the subcellular distribution of that enzyme and monitor how its localization changes in response to cellular signals or disease states. This allows for a deeper understanding of the enzyme's role in various biological pathways. For example, activatable fluorescent probes can be designed to report on the activity of specific enzymes, providing a readout of their functional state within a pathway. nih.gov Benzamide derivatives have also been explored as inhibitors of P-glycoprotein, a key player in multidrug resistance, and probes based on this scaffold could be used to study its function and regulation in cancer cells. nih.gov

Utility as a Tool Compound for Investigating Cellular Processes and Molecular Interactions

Beyond their use in probe development, well-characterized small molecules, known as tool compounds, are essential for dissecting cellular processes and molecular interactions. acs.org this compound and its derivatives can serve as valuable tool compounds for a range of biological investigations.

Investigating Cellular Processes: By selectively inhibiting or activating a particular protein, a tool compound can be used to probe its role in a specific cellular process. For instance, benzamide derivatives have been identified as activators of glucokinase, an enzyme central to glucose metabolism, and as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression. nih.govnih.govnih.gov A selective tool compound based on the this compound scaffold could be used to study the involvement of a particular HDAC isoform in cell cycle progression or apoptosis. nih.gov

Studying Molecular Interactions: The specific chemical features of this compound, including the fluorine atom and the hydroxyl group, can contribute to its binding affinity and selectivity for a target protein. The fluorine atom can participate in favorable orthogonal multipolar interactions and can influence the pKa and conformation of the molecule, while the hydroxyl group can act as a hydrogen bond donor or acceptor. nih.gov These interactions can be studied using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to provide a detailed understanding of the molecular basis of recognition. Such studies are critical for the rational design of more potent and selective inhibitors or probes.

The development of a diverse toolkit of chemical probes and tool compounds from the this compound scaffold holds great promise for advancing our understanding of fundamental biology and for the discovery of new therapeutic agents.

Lead Optimization Strategies for 4 Fluoro N 3 Hydroxyphenyl Benzamide Analogues

Scaffold Hopping and Bioisosteric Replacements for Enhanced Potency and Selectivity

A primary goal of lead optimization is to improve a compound's interaction with its biological target to boost potency and to minimize interactions with other targets to increase selectivity. researchgate.net Scaffold hopping and bioisosteric replacement are powerful strategies to achieve this by exploring new chemical space while retaining key pharmacophoric features. nih.govbhsai.org

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold, aiming to improve properties or access novel intellectual property. nih.gov For a molecule like 4-fluoro-N-(3-hydroxyphenyl)benzamide, both the fluorophenyl ring and the hydroxyphenyl ring can be considered for replacement. For instance, to enhance metabolic stability and modulate physicochemical properties, the phenyl ring can be replaced with nitrogen-containing heterocycles like pyridine (B92270) or pyrimidine. nih.gov This modification can reduce oxidative metabolism, a common liability for phenyl groups. nih.gov In one reported scaffold-hopping exercise on a series of proteasome inhibitors, various bicyclic systems were explored to replace an initial hit scaffold, leading to significant improvements in solubility. dundee.ac.uk Similarly, a pyridopyrimidinone scaffold, a known kinase inhibitor motif, was modified by ring-opening to create a pseudo-ring structure with a urea (B33335) group, resulting in a new class of inhibitors. bhsai.org

Phenol (B47542) Bioisosteres: The 3-hydroxyphenyl group is a key interaction domain but is also a site of rapid metabolism (glucuronidation), which can lead to poor oral bioavailability. psu.edunih.gov Replacing the phenol with a suitable bioisostere can mitigate this liability while preserving the crucial hydrogen-bonding interaction. A variety of phenol bioisosteres have been successfully employed in drug design, including benzimidazolones, indoles, and pyridones. nih.gov For example, the bioisosteric replacement of a phenol with a carboxamide led to a metabolically more stable µ-opioid receptor antagonist.

Amide Bioisosteres: The central amide bond, while providing structural rigidity and key hydrogen bonding interactions, can be susceptible to hydrolysis by proteases. Replacing the amide with more stable linkers is a common strategy. pressbooks.pub Known bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,2,3-triazoles, and sulfonamides, which can mimic the geometry and electronic properties of the amide bond while offering greater metabolic stability. nih.govmdpi.com

Fluorine Substitution: The fluorine atom on the benzoyl ring likely plays a role in enhancing binding potency or modulating metabolic stability. Its position could be altered, or it could be replaced with other small, electron-withdrawing groups like a cyano group to fine-tune electronic interactions with the target protein. semanticscholar.org

The following table illustrates potential modifications based on these strategies.

Original FragmentModification StrategyPotential Replacement(s)Desired Outcome
N-(3-hydroxyphenyl)Bioisosteric ReplacementN-(1H-indol-6-yl), N-(2-oxoindolin-6-yl)Improve metabolic stability by blocking glucuronidation; maintain H-bond donor capability. nih.gov
Benzamide (B126) CoreScaffold HoppingImidazo[1,2-a]pyrimidine, PyrazolopyridineImprove solubility, explore new intellectual property, enhance kinase selectivity. dundee.ac.uk
Amide LinkerBioisosteric Replacement1,2,4-Oxadiazole, SulfonamideIncrease resistance to protease-mediated hydrolysis. nih.govmdpi.com
4-FluorophenylBioisosteric ReplacementPyridyl, PyrimidylReduce oxidative metabolism, fine-tune target interactions. nih.gov

This table is illustrative and based on established medicinal chemistry principles. The specific outcomes would need to be confirmed experimentally.

Strategies for Modulating Pharmacokinetic Profiles for in vivo Efficacy

For a compound to be effective in a living organism (in vivo), it must possess a suitable pharmacokinetic (PK) profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Lead optimization heavily focuses on tuning these properties.

Metabolic Stability: A primary challenge is preventing rapid metabolism, which leads to low exposure and short duration of action. psu.edu

Blocking Labile Sites: As mentioned, the phenol group is a major metabolic soft spot due to Phase II conjugation. psu.edu Bioisosteric replacement is a key strategy here. nih.gov Another approach is "metabolic blocking," where a metabolically stable group, such as a fluorine atom or a deuterium (B1214612) atom, is placed at or near a site of oxidative metabolism. cambridgemedchemconsulting.com For example, replacing a metabolically labile C-H bond with a C-F or C-D bond can significantly slow down the rate of metabolism due to the higher bond energy. cambridgemedchemconsulting.comresearchgate.net

Modifying Lipophilicity: Highly lipophilic compounds are often more readily metabolized by cytochrome P450 enzymes. psu.edu Strategies to reduce lipophilicity, such as replacing a phenyl ring with a more polar pyridyl ring, can decrease metabolic clearance. nih.gov

Conformational Constraint: Locking the molecule into a specific conformation through cyclization or the introduction of rigid groups can sometimes shield metabolically labile sites from enzyme access. psu.edu

Permeability: For oral drugs, the ability to pass through the intestinal wall into the bloodstream is crucial. This property is governed by a balance of factors, including lipophilicity and the number of hydrogen bond donors and acceptors (polar surface area). While some polarity is needed for solubility, excessive hydrogen bonding capacity can hinder membrane permeability. Optimization may involve masking polar groups or finding a balance between the opposing demands of solubility and permeability.

Multi-parameter Optimization Approaches in the Drug Discovery Process

Historically, drug optimization often focused on improving one property at a time, typically potency. However, this sequential approach often leads to dead ends, where improving one parameter (e.g., potency) causes another critical property (e.g., solubility or metabolic stability) to become unacceptable. optibrium.com Modern drug discovery relies on multi-parameter optimization (MPO), a holistic approach where multiple properties are considered and optimized simultaneously. nih.govacs.org

MPO in the context of this compound analogues involves establishing a desirable profile for a successful drug candidate, including criteria for potency, selectivity against key off-targets, metabolic stability, permeability, and solubility. optibrium.com Computational models and scoring functions are often used to predict these properties for virtual compounds before they are synthesized. nih.govacs.org

This process is a balancing act. For example:

Increasing lipophilicity might improve potency but can also increase metabolic clearance and reduce solubility. psu.edu

Adding hydrogen bond donors to improve solubility might negatively impact cell permeability.

Modifications that enhance potency against the primary target might introduce unwanted activity against other related targets, compromising selectivity. biorxiv.org

Researchers use MPO tools, such as desirability functions or probabilistic methods, to rank-order potential new analogues. optibrium.com These tools score each compound based on how well it meets the multiple objectives defined in the target product profile. This allows chemists to focus synthetic efforts on a smaller number of compounds that have a higher probability of possessing a balanced profile, thereby improving the efficiency and success rate of the lead optimization process. optibrium.comnih.gov

Conclusion and Future Research Directions for 4 Fluoro N 3 Hydroxyphenyl Benzamide Research

Summary of Key Academic Research Findings and Contributions

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. researchgate.netwalshmedicalmedia.comnanobioletters.com Research into compounds structurally related to 4-fluoro-N-(3-hydroxyphenyl)benzamide has yielded significant contributions across various therapeutic areas.

Substituted benzamides are recognized as versatile bioactive compounds. mdpi.com Their synthesis is often straightforward, making them attractive candidates for developing extensive libraries for screening. researchgate.net The core structure allows for diverse substitutions on the phenyl rings and the amide linker, which can significantly alter the compound's biological effects. walshmedicalmedia.com This has led to the development of benzamide derivatives as antimicrobial, analgesic, anti-inflammatory, and antitumor agents. researchgate.netnanobioletters.commdpi.com

A major area of research has been the development of benzamide derivatives as enzyme inhibitors. They have shown inhibitory activity against a wide range of enzymes, including:

Cholinesterases (AChE and BChE): Relevant for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

Carbonic Anhydrases: Implicated in conditions like glaucoma and certain cancers. researchgate.net

Histone Deacetylases (HDACs): A key target in oncology. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): Another important target for cancer therapy. nih.gov

The structure-activity relationship (SAR) studies on various benzamide series have been crucial. For instance, research has shown that the position of substituents, such as the dimethylamine (B145610) side chain in certain benzamide and picolinamide (B142947) series, markedly influences inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, for antitubercular benzamides, electron-rich, smaller substitutions at the C-5 position of the benzamide core were found to be more potent. acs.org The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that this specific compound could build upon the established activities of the benzamide class.

Below is a table summarizing the researched activities of various benzamide derivatives, which informs the potential research areas for this compound.

Class of Benzamide Derivative Key Research Findings/Contributions Potential Therapeutic Area
N-(tetrahydroisoquinolinyl)-2-methoxybenzamidesDemonstrated high affinity for the SB-204269 binding site and good anticonvulsant activity in animal models. walshmedicalmedia.comEpilepsy, Neurological Disorders
Bis-BenzamidesIdentified as inhibitors of the androgen receptor-coactivator interaction, showing antiproliferative activity in prostate cancer cells. elsevierpure.comProstate Cancer
Benzamide-hydroxypyridinone HybridsDesigned as multi-target agents for Alzheimer's, showing potent monoamine oxidase B (MAO-B) inhibition and iron chelation properties. nih.govAlzheimer's Disease
N-substituted benzamidesDeveloped as histone deacetylase (HDAC) inhibitors with anti-proliferative activity against various cancer cell lines. nih.govOncology
Benzamides with Pyridine-Linked 1,2,4-OxadiazoleShowed significant fungicidal and larvicidal activities. mdpi.comnih.govAgrochemicals

Unaddressed Research Questions and Challenges in the Field of Benzamide Derivatives

Despite the broad utility of benzamides, several challenges and unanswered questions remain, which hinder their full therapeutic potential. These challenges are directly relevant to any future investigation of this compound.

Synthetic Hurdles: While many benzamide syntheses are straightforward, significant challenges persist. The synthesis of specific derivatives can require harsh reaction conditions, such as high temperatures for nucleophilic aromatic substitution, which may not be compatible with sensitive functional groups. acs.org Achieving high yields can be difficult, and many traditional methods generate considerable chemical waste, posing environmental concerns. mdpi.com The development of "green" and efficient synthetic methodologies remains a critical, unaddressed need for the sustainable production of benzamide libraries. mdpi.com

Achieving Selectivity and Potency: A primary challenge is designing derivatives with high selectivity for their intended biological target.

Off-Target Effects: Many benzamides interact with multiple receptors or enzymes, which can lead to undesirable side effects. For example, some early benzamide antipsychotics were removed from the market due to severe adverse effects. mdpi.com

Isoform Selectivity: Distinguishing between closely related enzyme isoforms (e.g., COX-1 vs. COX-2, or different subtypes of dopamine (B1211576) receptors) is a significant hurdle. mdpi.comnih.gov For this compound, a key question would be its selectivity profile across a panel of related biological targets.

Predicting SAR: While numerous SAR studies exist, predicting the precise impact of a specific substitution (like the 4-fluoro group) on biological activity and selectivity remains challenging and often requires empirical screening. nih.govacs.org

Pharmacokinetic and Drug Resistance Issues:

Metabolic Instability: Some benzamide derivatives suffer from poor metabolic stability, limiting their in vivo efficacy. Future work on compounds like this compound will need to rigorously assess their stability in biological systems. acs.org

Solubility: Poor aqueous solubility is another common problem that can hamper drug development. researchgate.net

Drug Resistance: The emergence of drug resistance, particularly in antimicrobial and anticancer applications, is a major challenge that necessitates the design of novel benzamides that can circumvent these resistance mechanisms. researchgate.net

The table below outlines some of the key research challenges associated with benzamide derivatives.

Challenge Area Specific Unaddressed Questions and Difficulties
Synthesis How can we develop more efficient, scalable, and environmentally friendly synthetic routes for complex benzamide derivatives? How can we perform late-stage functionalization on complex benzamide cores?
Selectivity How do specific substitutions dictate selectivity between closely related enzyme isoforms or receptor subtypes? Can we develop computational models to accurately predict off-target effects before synthesis?
Drug Development What structural modifications can systematically improve the solubility and metabolic stability of benzamide scaffolds without sacrificing potency? What are the mechanisms of resistance to benzamide-based drugs, and how can they be overcome?

Prospective Avenues for Further Academic Investigation and Conceptual Therapeutic Development

The existing body of research on benzamides provides a clear roadmap for the future investigation of this compound. The focus should be on a systematic evaluation of its properties, leveraging modern drug discovery techniques to explore its therapeutic potential.

Systematic Biological Screening: The most immediate avenue is to synthesize this compound and screen it against a broad panel of biological targets known to interact with benzamide derivatives. Given the structures of its parent molecules, initial screening should prioritize targets involved in cancer (e.g., PARP-1, HDACs, CYP1B1) and neurodegenerative diseases (e.g., AChE, BChE, MAO-B). nih.govnih.govnih.govvensel.org

Multi-Target Drug Design: A promising strategy in modern pharmacology is the development of single molecules that can modulate multiple targets relevant to a complex disease. Future research could explore if this compound or its further derivatives can act as multi-target agents, for instance, by simultaneously inhibiting key enzymes in Alzheimer's disease pathology. mdpi.comnih.gov

Advanced Structure-Activity Relationship (SAR) and Computational Studies:

Role of Fluorine: A detailed investigation into the role of the 4-fluoro substituent is critical. Does it enhance binding affinity, improve metabolic stability, or alter the selectivity profile compared to the non-fluorinated N-(3-hydroxyphenyl)benzamide?

Computational Modeling: In silico studies, including molecular docking and dynamics simulations, should be employed to predict the binding modes of this compound with various target proteins. nih.gov This can guide the rational design of second-generation derivatives with improved potency and selectivity. sci-hub.se

Exploration of Novel Therapeutic Areas: While oncology and neurodegeneration are prominent fields for benzamide research, new applications are continually emerging. Future studies could investigate the potential of this compound in areas such as:

Inflammatory Diseases: As novel anti-inflammatory agents with better gastrointestinal safety profiles. nih.gov

Infectious Diseases: Targeting drug-resistant bacterial or fungal pathogens. researchgate.net

Metabolic Disorders: As has been explored for other heterocyclic compounds.

The conceptual development pathway for this compound is summarized below.

Research Phase Prospective Avenues of Investigation Key Objectives
Initial Exploration Synthesis and broad-spectrum biological screening against known benzamide targets.To identify primary biological activity and potential therapeutic areas.
Lead Optimization Detailed SAR studies focusing on the roles of the fluoro and hydroxyl groups. Computational docking and molecular dynamics simulations.To understand the structural basis of activity and design more potent and selective analogs.
Pharmacokinetic Profiling In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies.To assess the drug-like properties, including solubility and metabolic stability.
Novel Applications Screening against emerging therapeutic targets and in models of diseases beyond cancer and neurodegeneration.To broaden the potential therapeutic utility of the scaffold.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound and continue to build upon the rich therapeutic legacy of the benzamide class.

Q & A

Basic: What synthetic routes are available for 4-fluoro-N-(3-hydroxyphenyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 3-aminophenol. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or thionyl chloride to generate the reactive acyl chloride.
  • Amide bond formation : Reaction with 3-aminophenol under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., DCM or THF) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Optimization parameters :
  • Temperature control to minimize side reactions (e.g., oxidation of the phenol group).
  • Stoichiometric excess (1.2–1.5 eq) of 3-aminophenol to drive the reaction to completion .

Basic: How is the three-dimensional structure of this compound confirmed experimentally?

Answer:

  • Single-crystal X-ray diffraction (XRD) : Crystallize the compound in a suitable solvent (e.g., ethanol/water). Data collection at 298 K using MoKα radiation (λ = 0.71073 Å) provides atomic-resolution geometry. For example, similar benzamides crystallize in monoclinic space groups (e.g., P21/n) with unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1° .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H···O and N–H···O bonds) that stabilize the crystal lattice. For instance, intramolecular H-bonds between the hydroxyl group and amide oxygen reduce planarity, with dihedral angles ~14° between aromatic rings .

Advanced: How can computational methods (DFT, Hirshfeld analysis) resolve electronic properties and packing interactions?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO energies, electrostatic potential surfaces, and dipole moments. Compare with XRD data to validate bond lengths/angles (e.g., C–F bond: 1.35 Å experimental vs. 1.34 Å theoretical) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H, O···H interactions). For similar compounds, F···O contacts contribute 8–12% to crystal packing, while H···H contacts dominate (>50%) .
    Example : Hirshfeld dₙₒᵣₘ plots reveal strong O–H···O hydrogen bonds (2.59 Å) critical for stabilizing the supramolecular framework .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Answer:

  • Fluorine position : 4-Fluoro substitution on the benzamide ring enhances metabolic stability and bioavailability compared to 2- or 3-fluoro analogs. This is attributed to reduced steric hindrance and optimal σ-hole interactions with target proteins .
  • Hydroxyphenyl group : The 3-hydroxy group facilitates hydrogen bonding with kinase active sites (e.g., EGFR), as shown in docking studies. Replacing it with methoxy or nitro groups reduces binding affinity by 5–10-fold .
    Case study : In thiazole-containing analogs, replacing fluorine with chlorine alters logP values (2.1 → 2.8), decreasing solubility but increasing membrane permeability .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:

  • Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 h vs. 48 h) significantly impact IC₅₀ values. Use validated protocols (e.g., NIH/NCATS guidelines) .
  • Control for aggregation : Test compounds at concentrations below 10 μM with surfactants (e.g., 0.01% Tween-80) to prevent false positives in enzyme inhibition assays .
  • SAR analysis : Compare structural analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate substituent effects. For example, 4-fluoro derivatives show 3× higher selectivity for COX-2 over COX-1 compared to nitro-substituted analogs .

Basic: What spectroscopic techniques are used for characterization?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Amide NH: δ 10.2–10.5 ppm (singlet).
    • Aromatic protons: δ 6.8–7.9 ppm (doublets for ortho-F coupling, J = 8–9 Hz) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~3350 cm⁻¹ (O–H phenol) .
  • Mass spectrometry : ESI-MS [M+H]⁺ at m/z 246.08 (calculated: 246.07) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Prepare sodium or hydrochloride salts of the phenol group (improves aqueous solubility from 0.1 mg/mL to >5 mg/mL) .
  • Prodrug design : Acetylate the hydroxyl group to form a labile ester, which hydrolyzes in vivo. This increases logP from 1.8 to 2.5, enhancing blood-brain barrier penetration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. In rat models, this extends t₁/₂ from 2 h (free drug) to 8 h .

Advanced: How does crystallographic data inform drug design?

Answer:

  • Conformational analysis : XRD reveals non-planar geometries (e.g., dihedral angle ~14° between benzamide and hydroxyphenyl rings), which are critical for docking into allosteric protein pockets .
  • Polymorph screening : Identify stable forms with higher melting points (e.g., Form I: mp 168°C vs. Form II: mp 155°C) to ensure batch consistency in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.